Bismuth nitrate

Descripción general

Descripción

Synthesis Analysis

Bismuth nitrate synthesis often involves the precipitation of bismuth in nitrate forms, leading to compounds such as [Bi6O4.5(OH)3.5]2(NO3)11. This compound crystallizes in the monoclinic space group P21 and is characterized by its hexanuclear complexes linked to nitrate anions either by hydrogen bonds or bismuth–oxygen coordination (Henry et al., 2003).

Molecular Structure Analysis

The molecular structure of bismuth nitrate compounds, such as the one described above, involves complex ions and nitrate groups. The intricate structural details, including bond-valence parameters and hydroxyl group presence, significantly affect the compound's properties and interactions (Henry et al., 2003).

Chemical Reactions and Properties

Bismuth nitrate acts as a versatile catalyst in various chemical reactions, including the Michael reaction, facilitating the synthesis of compounds with diverse structures at room temperature. Its role as a catalyst highlights its efficiency and environmental friendliness due to its tolerance to oxygen and moisture (Srivastava & Banik, 2003).

Aplicaciones Científicas De Investigación

-

Biomedical Applications

- Field : Biomedicine

- Application : Bismuth-based nanoparticles and composites have been used for therapeutic, diagnostic, biosensing, and regenerative properties .

- Method : Bismuth, as a non-toxic and inexpensive diamagnetic heavy metal, has been used for the fabrication of various nanoparticles with unique structural, physicochemical, and compositional features .

- Results : These features have rendered bismuth-containing nanoparticles with desirable performance for combined cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .

-

Textile Reactive Dye Removal

- Field : Environmental Science

- Application : Basic bismuth nitrate [Bi6O5 (OH)3] (NO3)5·2H2O is used as a potential highly efficient sorbent for textile reactive dye removal .

- Method : Electrochemical synthesis of the material was carried out by galvanostatic electrodeposition from an acidic Bi (III) solution on a Ti substrate and further thermal treatment in air at 200 °C .

- Results : The sorbent showed considerably superior sorption performance compared to other inorganic sorbents synthesized by conventional methods .

-

Catalyst in Chemical Reactions

- Field : Chemistry

- Application : Bismuth nitrate is used as a catalyst to prepare aromatic amines by catalytic reduction of aromatic nitro compounds .

- Method : The reaction involves the use of activated carbon and bismuth nitrate as a catalyst .

- Results : The yield of the reaction is between 78 and 99% .

-

Synthesis of 1,4-Dihydropyridines

- Field : Organic Chemistry

- Application : Bismuth nitrate pentahydrate under microwave irradiation is used as a very efficient catalyst for a one-pot, three-component synthesis of 1,4-dihydropyridines .

- Method : The synthesis involves diverse amines/ammonium acetate, aldehydes and 1,3-dicarbonyl compounds within 1–3 min under solvent-free conditions .

- Results : The reaction yields excellent results .

-

Treatment of Gastrointestinal Disorders

- Field : Medicine

- Application : Bismuth-based compounds are used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers and H. pylori infections .

- Method : Bismuth, as a relatively non-toxic and inexpensive metal, is used in the formulation of various medicines .

- Results : The application of these medicines has shown significant improvement in the treatment of gastrointestinal disorders .

-

Manufacture of Other Bismuth Salts

- Field : Industrial Chemistry

- Application : Bismuth nitrate is used in the manufacture of other bismuth salts which are used for picture tubes and glazing paints .

- Method : Bismuth nitrate is processed under controlled conditions to produce other bismuth salts .

- Results : These bismuth salts are used in various industrial applications, including the production of picture tubes and glazing paints .

-

Antimicrobial Activity

- Field : Biomedicine

- Application : Bismuth-based nanoparticles have been exploited for their antimicrobial activity .

- Method : Bismuth, as a non-toxic and inexpensive heavy metal, has been used for the fabrication of various nanoparticles with unique structural, physicochemical, and compositional features .

- Results : These nanoparticles have shown promising results in combating microbial infections .

-

Regenerative Medicine

- Field : Biomedicine

- Application : Bismuth-based nanoparticles have been used in regenerative medicine, particularly bone engineering .

- Method : Bismuth, as a non-toxic and inexpensive heavy metal, has been used for the fabrication of various nanoparticles with unique structural, physicochemical, and compositional features .

- Results : These nanoparticles have shown promising results in tissue engineering and regenerative medicine .

Safety And Hazards

Direcciones Futuras

Bismuth Nitrate has numerous biomedical applications due to its safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . It is anticipated to experience significant growth in several regions, including North America, Asia-Pacific, Europe, the United States of America, and China .

Propiedades

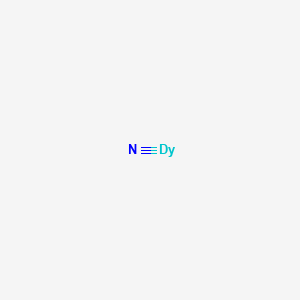

IUPAC Name |

bismuth;trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNKDDZCLDMRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883121 | |

| Record name | Bismuth nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Hygroscopic solid; [Merck Index] Colorless crystals with slight nitric acid odor; [MSDSonline] | |

| Record name | Nitric acid, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth(III) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bismuth nitrate | |

CAS RN |

10361-44-1 | |

| Record name | Bismuth nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R459R54N0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)

![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)

![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)